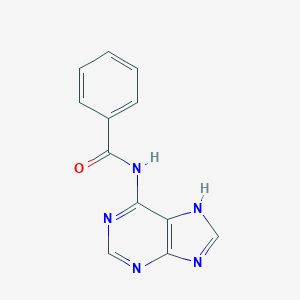

N6-Benzoyladenine

Description

Properties

IUPAC Name |

N-(7H-purin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJXZVKXNSFHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90193112 | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4005-49-6 | |

| Record name | 6-Benzamidopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4005-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98641 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-1H-purin-6-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90193112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1H-Purin-6-yl-benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-BENZAMIDOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQB2WI1II | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N6-Benzoyladenine: A Technical Guide to its Mechanism of Action in Plant Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenine, a synthetic cytokinin, plays a pivotal role in the regulation of plant growth and development. As a derivative of N6-benzyladenine (BA), it belongs to a class of phytohormones that are central to the control of cell division, differentiation, and a myriad of other physiological processes.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the action of this compound in plant cells, with a focus on its interaction with cellular receptors, the subsequent signaling cascade, and its impact on gene expression. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and plant science.

Core Mechanism of Action

The biological effects of this compound are initiated through its perception by specific cytokinin receptors located in the endoplasmic reticulum membrane. In the model plant Arabidopsis thaliana, this perception is primarily mediated by a family of sensor histidine kinases: ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and CRE1/AHK4.[3]

Receptor Binding and Activation

This compound, structurally similar to endogenous cytokinins, binds to the extracellular CHASE (Cyclases/Histidine kinases Associated Sensory Extracellular) domain of these receptors.[4] This binding event is thought to induce a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine residue within the kinase domain on the cytosolic side. The affinity of N6-benzyladenine derivatives for these receptors can vary, influencing the downstream signal strength.

The Phosphorelay Signaling Cascade

The signal initiated by this compound binding is transduced through a multi-step phosphorelay, a signaling system analogous to two-component systems in bacteria.[5][6]

-

Histidine Kinase Autophosphorylation: Upon cytokinin binding, the AHK receptor autophosphorylates a histidine residue in its transmitter domain.[7]

-

Phosphate Transfer to AHPs: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From there, it is relayed to a separate group of proteins called ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER PROTEINS (AHPs) which are shuttled to the nucleus.[8]

-

Activation of Response Regulators: In the nucleus, AHPs transfer the phosphate group to the receiver domain of ARABIDOPSIS RESPONSE REGULATORS (ARRs).[3] There are two main types of ARRs involved in this final step:

-

Type-B ARRs: These are transcription factors that, upon phosphorylation, become activated and bind to the promoter regions of cytokinin-responsive genes, thereby modulating their expression.[3]

-

Type-A ARRs: The expression of Type-A ARR genes is induced by the activated Type-B ARRs. Type-A ARRs, in turn, act as negative feedback regulators of the cytokinin signaling pathway, helping to attenuate the response.[9]

-

This signaling cascade ultimately leads to a reprogramming of gene expression, which underlies the diverse physiological effects of this compound.

Data Presentation

The interaction between N6-benzyladenine (BA) and cytokinin receptors has been quantified in various studies. The following table summarizes the apparent dissociation constants (Kd) or the ligand concentration that displaces 50% of a radiolabeled ligand, providing an indication of the binding affinity. Lower values indicate a higher affinity.

| Compound | Receptor | Apparent KD (nM) | Assay System | Reference |

| N6-Benzyladenine (BA) | AHK3 | 1050 | E. coli spheroplasts | [10] |

| N6-Benzyladenine (BA) | CRE1/AHK4 | 300 | E. coli spheroplasts | [10] |

| N6-Benzyladenine (BA) | AHK3 | ~100-1000 | Tobacco microsomes | |

| N6-Benzyladenine (BA) | ZmHK1 (Maize) | ~100-1000 | E. coli spheroplasts | |

| 6-Benzoyladenine | AHK2 | Preferential binding | in planta assay | |

| 2-chloro-6-(1-phenylethyl)-adenine | AHK3 | Preferential binding | in planta assay |

Experimental Protocols

The study of this compound's mechanism of action relies on a variety of specialized experimental techniques. Below are detailed methodologies for key assays.

Protocol 1: Arabidopsis Cytokinin Receptor Activity Assay using a GUS Reporter

This protocol is adapted from studies utilizing Arabidopsis lines containing a cytokinin-responsive promoter (e.g., the ARR5 promoter) fused to the β-glucuronidase (GUS) reporter gene.

Objective: To quantitatively measure the in vivo activation of cytokinin signaling by this compound.

Materials:

-

Arabidopsis thaliana seedlings harboring a pARR5::GUS reporter construct.

-

Liquid or solid growth medium (e.g., Murashige and Skoog).

-

This compound stock solution (in DMSO).

-

GUS Extraction Buffer: 50 mM sodium phosphate (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, and 10 mM β-mercaptoethanol.

-

GUS Assay Buffer: 2 mM 4-methylumbelliferyl-β-D-glucuronide (MUG) in GUS Extraction Buffer.

-

Stop Buffer: 0.2 M Na2CO3.

-

Fluorometer.

Procedure:

-

Grow Arabidopsis pARR5::GUS seedlings under sterile conditions for 7-10 days.

-

Prepare a dilution series of this compound in the growth medium. Include a mock control with DMSO.

-

Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 4-24 hours).

-

Harvest the seedlings, blot dry, and record the fresh weight.

-

Homogenize the tissue in ice-cold GUS Extraction Buffer (approximately 1 µL per mg of tissue).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Pre-warm the GUS Assay Buffer to 37°C.

-

In a microplate, mix 50 µL of protein extract with 50 µL of GUS Assay Buffer.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of Stop Buffer.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 460 nm.

-

Quantify the protein concentration in the extracts (e.g., using a Bradford assay) to normalize the GUS activity.

Protocol 2: In Vitro Cytokinin Binding Assay

This generalized protocol describes a competitive binding assay to determine the affinity of this compound for cytokinin receptors expressed in a heterologous system.[10]

Objective: To determine the dissociation constant (Kd) of this compound for a specific cytokinin receptor.

Materials:

-

Membrane fractions or spheroplasts from E. coli or tobacco leaves transiently expressing a specific plant cytokinin receptor (e.g., AHK3 or CRE1/AHK4).

-

Radiolabeled cytokinin, such as [3H]trans-zeatin.

-

Unlabeled this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare a series of dilutions of unlabeled this compound.

-

In microcentrifuge tubes, combine the membrane/spheroplast preparation with a constant concentration of [3H]trans-zeatin and the varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of tubes with a large excess of unlabeled trans-zeatin.

-

Incubate the reactions on ice for 1 hour to reach binding equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters, followed by washing with ice-cold Wash Buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of this compound that displaces 50% of the radiolabeled ligand).

-

Calculate the Kd for this compound using the Cheng-Prusoff equation.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokinin-Responsive Genes

This protocol outlines the steps to quantify the changes in the expression of target genes in response to this compound treatment.

Objective: To measure the relative transcript abundance of cytokinin-responsive genes (e.g., Type-A ARRs, cell cycle genes) following treatment with this compound.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings).

-

This compound.

-

Liquid nitrogen.

-

RNA extraction kit.

-

DNase I.

-

cDNA synthesis kit.

-

SYBR Green-based qPCR master mix.

-

Gene-specific primers for target and reference genes.

-

qPCR instrument.

Procedure:

-

Treat plant tissue with this compound for a specific duration. Include a mock-treated control.

-

Harvest the tissue and immediately freeze it in liquid nitrogen.

-

Extract total RNA using a suitable kit, following the manufacturer's instructions.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.

-

Set up the qPCR reactions in a multi-well plate, including reactions for each target gene and at least one stably expressed reference gene (e.g., ACTIN or UBIQUITIN). Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

-

Run the qPCR program on a real-time PCR machine. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression between the this compound-treated and control samples, normalized to the reference gene.

Mandatory Visualizations

Caption: Cytokinin signaling pathway initiated by this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sol Genomics Network [solgenomics.net]

- 5. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Evolving role of synthetic cytokinin 6-benzyl adenine for drought stress tolerance in soybean (Glycine max L. Merr.) [frontiersin.org]

- 9. CYTOKININ-RESPONSIVE GROWTH REGULATOR regulates cell expansion and cytokinin-mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

N6-Benzoyladenine: A Technical Guide to Solubility and Stability in Culture Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenine is a synthetic derivative of adenine, characterized by the presence of a benzoyl group at the N6 position. This modification imparts unique physicochemical properties that are of interest in various fields, from plant biology to medicinal chemistry. For researchers utilizing this compound in in vitro cell culture systems, a thorough understanding of its solubility and stability is paramount for the accurate design and interpretation of experimental results. This technical guide provides an in-depth overview of the solubility and stability of this compound in relevant solvents and culture media, outlines detailed protocols for its characterization, and explores its potential interactions with mammalian signaling pathways.

Physicochemical Properties and Solubility

The solubility of this compound is a critical factor for its effective use in in vitro studies. While it exhibits poor solubility in aqueous solutions, it is soluble in various organic solvents, which are typically used to prepare concentrated stock solutions.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [1] |

| 1 mg/mL (Passes) | [2] | |

| 33.3 mg/mL | [3] | |

| Dimethylformamide (DMF) | 50 mg/mL | [1] |

| Ethanol (warm) | 10 mg/mL | [1] |

| Water | 50 mg/mL (clear to slightly hazy) | [1] |

| Insoluble | [4] |

Note: The significant discrepancy in reported water solubility may be due to differences in experimental conditions (e.g., temperature, pH, formulation). It is generally considered to have low aqueous solubility.

For cell culture applications, this compound is typically dissolved in a polar aprotic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent in the culture medium is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Stability in Culture Media

The stability of this compound in culture media under standard incubation conditions (37°C, 5% CO₂) is a key parameter for long-term experiments. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in the misinterpretation of experimental data.

While specific studies on the degradation kinetics and half-life of this compound in cell culture media are limited, insights can be drawn from studies on the closely related compound, N6-Benzyladenine. N6-Benzyladenine is reported to be stable in aqueous solutions and can withstand autoclaving.[5] However, the benzoyl group in this compound may be susceptible to hydrolysis, especially under physiological conditions. Potential degradation pathways could involve enzymatic cleavage by cellular deaminases or non-enzymatic hydrolysis of the amide bond.

Factors that can influence the stability of this compound in culture media include:

-

pH of the medium: Changes in pH can affect the rate of hydrolysis.

-

Temperature: Higher temperatures generally accelerate degradation.

-

Presence of serum: Proteins in serum may bind to the compound, affecting its stability and availability.

-

Cellular metabolism: Cells may metabolize the compound, leading to its degradation.

-

Exposure to light: Although not specifically reported for this compound, some compounds are light-sensitive.

Given the lack of specific stability data, it is imperative for researchers to experimentally determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol for Determining Solubility in Cell Culture Medium

This protocol outlines a method to determine the kinetic solubility of this compound in a chosen cell culture medium.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Incubator (37°C)

-

Microscope

-

High-Performance Liquid Chromatography (HPLC) system (optional, for quantitative analysis)

Methodology:

-

Prepare a concentrated stock solution: Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

-

Serial Dilution: Prepare a series of dilutions of the stock solution in the pre-warmed cell culture medium in sterile microcentrifuge tubes. For example, prepare final concentrations ranging from 1 µM to 100 µM.

-

Incubation: Incubate the tubes at 37°C for a set period (e.g., 2 hours) to allow for equilibration.

-

Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is the estimated kinetic solubility. For more precise observation, a small aliquot can be examined under a microscope.

-

(Optional) Quantitative Analysis: For a more accurate determination, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved compound. Carefully collect the supernatant and analyze the concentration of this compound using a validated HPLC method (see section 3.3).

References

- 1. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of adenine-based cytokinins in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N6-Benzoyladenine: A Promising BRD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Benzoyladenine is a synthetic derivative of adenine, a fundamental component of nucleic acids. While structurally related to cytokinins, its primary therapeutic interest lies in its potent activity as an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader that plays a crucial role in the transcriptional regulation of oncogenes, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a BRD4 inhibitor. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and drug development efforts.

Chemical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 4005-49-6 | [1] |

| Molecular Formula | C₁₂H₉N₅O | [1] |

| Molecular Weight | 239.23 g/mol | |

| Melting Point | 239-245 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in warm ethanol (10 mg/mL), DMSO, and DMF. Insoluble in water. | |

| pKa | Data not available | |

| SMILES | O=C(Nc1ncnc2nc[nH]c12)c3ccccc3 | |

| InChI | 1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18) |

Synthesis

General Experimental Protocol for Synthesis of this compound Derivatives

This protocol is adapted from the synthesis of N6-benzoyl-D-adenosine and this compound derivatives as described in the literature. This method can be considered a general approach for the synthesis of this compound.

Materials:

-

Adenine

-

Benzoyl Chloride (or a substituted benzoic acid)

-

Pyridine (as solvent and catalyst)

-

Anhydrous Toluene

-

Ethanol

-

Activated Carbon

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve adenine in a suitable solvent such as pyridine. The use of a dry solvent is crucial to prevent hydrolysis of the benzoylating agent.

-

Addition of Benzoylating Agent: Slowly add benzoyl chloride to the adenine solution at room temperature with continuous stirring. The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent side reactions.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a weak base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to yield the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

The primary biological activity of this compound that has garnered significant scientific interest is its ability to inhibit the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.

BRD4: An Epigenetic Reader and Transcriptional Regulator

BRD4 is an epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters of target genes, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. BRD4 plays a critical role in regulating the expression of key oncogenes, including c-Myc, which are essential for cancer cell proliferation and survival.[2][3][4]

Mechanism of Action of this compound as a BRD4 Inhibitor

This compound acts as a competitive inhibitor of BRD4. It binds to the acetyl-lysine binding pocket of the bromodomains of BRD4, thereby preventing its association with acetylated histones. This disruption of the BRD4-chromatin interaction leads to the downregulation of BRD4 target genes, most notably the c-Myc oncogene.[3][5][6] The subsequent decrease in c-Myc protein levels results in cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The following diagram illustrates the signaling pathway of BRD4 and the inhibitory effect of this compound.

Caption: BRD4 signaling pathway and its inhibition by this compound.

Experimental Protocols

BRD4 Bromodomain 1 (BD1) TR-FRET Assay

This protocol is a general guideline for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to screen for inhibitors of BRD4 BD1. Specific concentrations and incubation times may need to be optimized. Commercial kits are available and their specific protocols should be followed.[7][8]

Materials:

-

BRD4 (BD1) protein, terbium-labeled (donor)

-

Acetylated histone peptide (e.g., H4K5acK8acK12acK16ac), dye-labeled (acceptor)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 3x assay buffer by diluting a stock solution.

-

Dilute the terbium-labeled BRD4 (donor) and dye-labeled acetylated histone peptide (acceptor) to their final concentrations in the 1x assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer. A typical starting concentration for screening is 10 µM.

-

-

Assay Plate Setup:

-

Add the test compound (this compound) or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the diluted dye-labeled acetylated histone peptide (acceptor) to all wells.

-

Initiate the reaction by adding the diluted terbium-labeled BRD4 (donor) to all wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for terbium donor) and ~665 nm (for dye acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of this compound as a BRD4 inhibitor.

Caption: Experimental workflow for this compound.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents targeting the epigenetic reader BRD4. Its well-defined mechanism of action, involving the inhibition of BRD4 and subsequent downregulation of oncogenic transcription factors like c-Myc, provides a strong rationale for its further investigation. The synthetic accessibility and the potential for chemical modification offer opportunities for the development of more potent and selective BRD4 inhibitors. The experimental protocols and conceptual frameworks provided in this technical guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and oncology, facilitating the advancement of this compound and its derivatives as potential cancer therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

discovery and history of N6-Benzoyladenine in plant science

An In-depth Technical Guide on the Discovery, History, and Application of N6-Benzoyladenine in Plant Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic cytokinin, plays a role in the regulation of plant growth and development. While less ubiquitous in research than its close relative N6-Benzyladenine (BAP), this compound (often referred to as BOP in commercial tissue culture) has found specific applications, notably in the micropropagation of certain plant species. This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of this compound in plant science. It details its synthesis, mechanism of action through cytokinin signaling pathways, and presents available quantitative data and experimental protocols.

Introduction

Cytokinins are a class of phytohormones that promote cell division (cytokinesis) in plant roots and shoots. The discovery of the first cytokinin, kinetin, in the 1950s by Folke Skoog and Carlos Miller's group at the University of Wisconsin-Madison, revolutionized plant biology and opened the door to the development of synthetic cytokinins for agricultural and research purposes.[1][2] Among these synthetic derivatives is this compound.

Structurally distinct from the more commonly used N6-Benzyladenine (BAP), this compound features a benzoyl group attached to the N6 position of the adenine purine ring.[3] This structural difference influences its interaction with cytokinin receptors and its specific biological activities. While extensive literature is available for BAP, information specifically detailing the discovery and a comprehensive history of this compound in plant science is less prevalent. However, its use in specialized applications, such as in the banana tissue culture industry, highlights its importance in specific contexts.[3]

Synthesis and Chemical Properties

General Chemical Properties of this compound:

| Property | Value |

| Synonyms | N6-Benzoylaminopurine, N-(7H-Purin-6-yl)benzamide, BOP |

| CAS Number | 4005-49-6 |

| Molecular Formula | C₁₂H₉N₅O |

| Molecular Weight | 239.24 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 239-245 °C |

Mechanism of Action: The Cytokinin Signaling Pathway

The biological effects of this compound are mediated through the cytokinin signaling pathway, a multi-step phosphorelay system analogous to two-component systems in bacteria.[6][7][8] While the specific binding affinities and downstream effects of this compound are not as extensively studied as those of other cytokinins, the general mechanism is understood to be as follows:

-

Perception: Cytokinins are perceived by transmembrane histidine kinase receptors, primarily located in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, these receptors are ARABIDOPSIS HISTIDINE KINASE 2 (AHK2), AHK3, and AHK4/CRE1.[6][9][10] Limited research on N6-benzyladenine derivatives suggests that 6-benzoyladenine preferentially binds to the AHK2 receptor.[11]

-

Phosphorelay: Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the receptor.[6][7]

-

Signal Transduction to the Nucleus: The phosphate is subsequently transferred to a histidine phosphotransfer protein (AHP), which then translocates from the cytoplasm to the nucleus.[6][12]

-

Transcriptional Regulation: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation by phosphorylation, bind to the promoters of cytokinin-responsive genes and activate their transcription. Type-A ARRs are also induced by cytokinin and act as negative regulators of the signaling pathway, creating a feedback loop.[6][12]

Proposed Signaling Pathway for this compound

Quantitative Data on Plant Responses

Quantitative data specifically for this compound is sparse in publicly available literature. Much of the research on N6-substituted cytokinins focuses on N6-Benzyladenine (BAP). The data presented below is for BAP and serves as a comparative reference for the types of effects and concentration ranges that are often studied with synthetic cytokinins.

Table 1: Effects of N6-Benzyladenine (BAP) on in vitro Shoot Multiplication of Musa spp. (Banana)

| BAP Concentration (mg/L) | Cultivar | Mean Number of Shoots per Explant | Reference |

| 5.0 | Pisang Nangka | ~5 | [13] |

| 6.0 | Pisang Mas | ~5 | [13] |

| 6.0 | Pisang Berangan | ~5 | [13] |

| 7.0 | Pisang Awak | ~5 | [13] |

| 2.0 | Grand Naine | Not specified, but optimal | [14] |

| 3.5 | Mulu Bebe | ~2.5 | [15] |

| 7.0 | Mulu Bebe | ~3.5 | [15] |

Table 2: Effects of N6-Benzyladenine (BA) on in vitro Regeneration of Kaempferia parviflora

| BA Concentration (µM) | Mean Number of Shoots per Explant (after 9 weeks) | Mean Number of Leaves per Explant (after 9 weeks) | Mean Number of Roots per Explant (after 9 weeks) | Reference |

| 0 | ~2 | ~3 | ~5 | [5] |

| 8.88 | ~8 | ~10 | ~12 | [5] |

| 17.76 | ~15 | ~20 | ~15 | [5] |

| 26.64 | ~18 | ~25 | ~16 | [5] |

| 35.52 | 22.4 ± 1.84 | 29.27 ± 1.30 | 17.8 ± 1.72 | [5] |

| 44.40 | ~16 | ~22 | ~14 | [5] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, a general protocol for its use in plant tissue culture can be adapted from standard cytokinin application methods. The following is a representative protocol for the micropropagation of banana, where this compound (BOP) is reportedly used.

Protocol: In Vitro Multiplication of Musa spp. using this compound

Objective: To induce shoot proliferation from banana shoot tip explants.

Materials:

-

Banana suckers (40-100 cm height)

-

70% (v/v) Ethanol

-

0.1% (w/v) Mercuric chloride (HgCl₂) or 5% Sodium hypochlorite (NaOCl) solution

-

Sterile distilled water

-

Murashige and Skoog (MS) basal medium

-

Sucrose

-

This compound (BOP) stock solution (1 mg/mL)

-

Indole-3-acetic acid (IAA) stock solution (1 mg/mL)

-

Gelling agent (e.g., Agar or Gelrite)

-

Sterile culture vessels, scalpels, forceps, and Petri dishes

-

Laminar flow hood

-

Autoclave

-

Growth chamber (25 ± 2°C, 16-hour photoperiod)

Methodology:

-

Explant Preparation and Sterilization: a. Excise suckers from a healthy mother plant. b. Remove outer leaves and roots, and wash thoroughly under running tap water. c. Trim the explant to a cube of approximately 1-2 cm³, containing the apical meristem. d. In a laminar flow hood, rinse the explant with 70% ethanol for 30-60 seconds. e. Immerse the explant in 0.1% HgCl₂ for 5-10 minutes or 5% NaOCl for 15-20 minutes with gentle agitation. f. Rinse the explant 3-5 times with sterile distilled water to remove all traces of the sterilant.

-

Culture Medium Preparation: a. Prepare MS basal medium according to the manufacturer's instructions. b. Add 30 g/L sucrose and dissolve. c. Add the desired concentration of this compound (e.g., 2-5 mg/L) and IAA (e.g., 0.1-0.5 mg/L) from the stock solutions. d. Adjust the pH of the medium to 5.8. e. Add the gelling agent (e.g., 8 g/L agar) and heat to dissolve. f. Dispense the medium into culture vessels and autoclave at 121°C for 15-20 minutes.

-

Inoculation and Incubation: a. Under sterile conditions, further trim the sterilized explant to expose the apical dome with a few leaf primordia (final size ~5-10 mm). b. Inoculate a single explant into each culture vessel, ensuring the basal end is in contact with the medium. c. Seal the culture vessels and incubate in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.

-

Subculture and Multiplication: a. After 4-6 weeks, proliferating shoot clumps should be visible. b. Aseptically separate the shoot clumps and subculture them onto a fresh medium of the same composition to encourage further multiplication. c. This subculturing process can be repeated every 4-6 weeks.

Experimental Workflow Diagram

Conclusion

This compound is a synthetic cytokinin with demonstrated utility in plant tissue culture, particularly for the micropropagation of commercially important crops like bananas. While its discovery and history are not as well-documented as other cytokinins, its structural similarity to N6-Benzyladenine suggests it functions through the canonical cytokinin signaling pathway, likely with a preference for the AHK2 receptor. The lack of extensive, publicly available quantitative data on the effects of this compound presents an opportunity for future research to fully characterize its biological activity and optimize its application in plant science and agriculture. Further studies are needed to elucidate its specific binding affinities to cytokinin receptors and its precise role in regulating gene expression and downstream physiological responses.

References

- 1. acs.org [acs.org]

- 2. plantcelltechnology.com [plantcelltechnology.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokinin Signaling [kieber.weebly.com]

- 7. youtube.com [youtube.com]

- 8. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Effects of N6-benzylaminopurine and Indole Acetic Acid on In Vitro Shoot Multiplication, Nodule-like Meristem Proliferation and Plant Regeneration of Malaysian Bananas (Musa spp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bipublication.com [bipublication.com]

- 15. researchgate.net [researchgate.net]

N6-Benzoyladenine Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-benzoyladenine and its derivatives represent a versatile class of compounds with a wide range of biological activities. Initially recognized for their role as synthetic cytokinins in promoting plant cell division and growth, these molecules have garnered significant attention in medicinal chemistry for their potent inhibitory effects on bromodomain and extra-terminal domain (BET) proteins, particularly BRD4.[1][2] This inhibition has profound implications for cancer therapy, as BRD4 is a key regulator of oncogenes such as MYC.[3][4] Furthermore, derivatives of this compound have demonstrated anticancer activity through various other mechanisms, including the induction of cell differentiation and apoptosis, and the modulation of inflammatory responses.[1][5][6]

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathways involved, offering a valuable resource for researchers in plant biology, oncology, and drug discovery.

Structure-Activity Relationship of this compound Derivatives

The biological activity of this compound derivatives can be finely tuned by substitutions on both the purine ring and the N6-benzoyl moiety. The following sections delineate the SAR for their primary biological targets.

As BRD4 Inhibitors

This compound serves as a novel scaffold for the development of BRD4 inhibitors.[2] The SAR studies reveal that modifications to the benzoyl ring are critical for inhibitory potency.

Key Findings:

-

Substituents on the Benzoyl Ring: The introduction of substituents at the 2-, 4-, and 5-positions of the benzoyl group significantly influences BRD4 inhibitory activity.[7]

-

Hydrogen Bond Acceptors: The presence of a hydrogen bond acceptor at the 2-position of the benzoyl ring, or a substituent that enhances the hydrogen bond-accepting character of the carbonyl oxygen, is favorable for potent BRD4 inhibition.[7]

-

Methoxy Groups: The addition of methoxy groups on the benzoyl ring generally enhances activity. N6-(2,4,5-trimethoxybenzoyl)adenine was identified as a particularly potent BRD4 inhibitor.[2][7][8]

| Compound/Derivative | Modification | IC50 (µM) for BRD4 Inhibition | Reference |

| This compound | - | > 50 | [7] |

| N6-(2-methoxybenzoyl)adenine | 2-OCH3 | 14 | [7] |

| N6-(4-methoxybenzoyl)adenine | 4-OCH3 | 20 | [7] |

| N6-(2,4-dimethoxybenzoyl)adenine | 2,4-(OCH3)2 | 11 | [7] |

| N6-(2,5-dimethoxybenzoyl)adenine | 2,5-(OCH3)2 | 6.9 | [7] |

| N6-(2,4,5-trimethoxybenzoyl)adenine | 2,4,5-(OCH3)3 | 0.427 | [2][8] |

| N6-(3,4,5-trimethoxybenzoyl)adenine | 3,4,5-(OCH3)3 | 6.9 | [7] |

Table 1: BRD4 Inhibitory Activity of this compound Derivatives.

As Cytokinins

This compound is a synthetic cytokinin that influences plant growth and development.[9] The SAR for cytokinin activity is primarily determined by modifications on the purine ring and the N6-side chain.

Key Findings:

-

Purine Ring Modifications:

-

Introduction of a halogen (e.g., Cl, F) at the C2 position of the adenine moiety can increase cytokinin activity, particularly towards the AHK3 receptor in Arabidopsis thaliana.[10][11][12][13]

-

Substitution at the C8 and C9 positions of the adenine moiety generally leads to a suppression of cytokinin activity.[3][12][13]

-

Replacement of the N6 nitrogen with oxygen or sulfur results in a significant decrease in activity.[3][12]

-

-

Chirality of the Side Chain: The stereochemistry of the N6-substituent plays a crucial role. For N6-(α-methylbenzyl)adenine derivatives, the S-enantiomers exhibit a strong preference for the AHK3 receptor, with some acting as specific cytokinins and others as anticytokinins.[10][11]

| Compound/Derivative | Modification | Relative Cytokinin Activity (% of N6-benzyladenine) | Reference |

| N6-benzyladenine (BA) | - | 100 | [10] |

| N6-((S)-α-methylbenzyl)adenine (S-MBA) | S-chiral center on benzyl | High (AHK3 specific) | [10][11] |

| 2-fluoro,N6-((S)-α-methylbenzyl)adenine (S-FMBA) | 2-F, S-chiral center | High (AHK3 specific) | [10][11] |

| 2-chloro,N6-((S)-α-methylbenzyl)adenine (S-CMBA) | 2-Cl, S-chiral center | High (AHK3 specific) | [10][11] |

| N6-(2-fluorobenzyl)adenosine | 2-F on benzyl | Stronger than BA in some assays | [14] |

| N6-(4-fluorobenzyl)adenosine | 4-F on benzyl | Potent, delayed chlorophyll loss | [14] |

Table 2: Cytokinin Activity of N6-Benzyladenine Derivatives.

As Anticancer and Anti-inflammatory Agents

The anticancer effects of this compound derivatives are often linked to their BRD4 inhibitory activity, leading to the suppression of oncogenes like MYC.[7] Additionally, these compounds can induce cell differentiation and inhibit the production of inflammatory cytokines such as TNF-α.[1][15]

Key Findings:

-

Cell Differentiation: Potent BRD4 inhibitors, such as N6-(2,4,5-trimethoxybenzoyl)adenine, enhance all-trans retinoic acid (ATRA)-induced differentiation of HL-60 leukemia cells.[1][7][15][16]

-

TNF-α Inhibition: The same derivatives that are potent BRD4 inhibitors also effectively inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated THP-1 monocytic cells.[1][7][15]

-

Growth Inhibition: N6-benzyladenosine and its analogs have been shown to inhibit the growth of various cancer cell lines, including leukemia and bladder carcinoma, by inducing cell cycle arrest and apoptosis.[5][6][17]

| Compound | Biological Effect | Cell Line | Effective Concentration/IC50 | Reference |

| N6-(2,4,5-trimethoxybenzoyl)adenine | Enhancement of ATRA-induced differentiation | HL-60 | - | [1][15] |

| N6-(2,4,5-trimethoxybenzoyl)adenine | Inhibition of TNF-α production | THP-1 | - | [1][15] |

| N6-benzyladenosine | Growth inhibition | L1210 Leukemia | - | [17] |

| N6-p-Nitrobenzyladenosine | Growth inhibition | L1210 Leukemia | - | [17] |

| N6-benzyladenosine | Apoptosis induction | T24 Bladder Carcinoma | - | [6] |

Table 3: Anticancer and Anti-inflammatory Activities of this compound Derivatives.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound derivatives.

BRD4 Inhibition Assay (AlphaScreen)

This assay quantifies the ability of a compound to disrupt the interaction between BRD4 and acetylated histones.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions. In this context, a GST-tagged BRD4 protein is bound to Glutathione Donor beads, and a biotinylated histone H4 peptide (acetylated) is bound to Streptavidin Acceptor beads. When the proteins interact, the beads are brought into close proximity. Upon excitation at 680 nm, the Donor beads convert ambient oxygen to singlet oxygen, which diffuses and reacts with the Acceptor beads, leading to light emission at 520-620 nm. Inhibitors of the BRD4-histone interaction prevent this proximity, resulting in a decreased signal.

Protocol:

-

Reagents: GST-tagged BRD4, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, anti-GST AlphaScreen Acceptor beads, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[18]

-

Procedure: a. Add the test compound solution to a 384-well plate. b. Add the biotinylated histone peptide solution. c. Add the GST-tagged BRD4 protein. d. Incubate the mixture. e. Add the Streptavidin-coated Donor beads and anti-GST Acceptor beads under subdued light. f. Incubate in the dark at room temperature. g. Read the plate on an AlphaScreen-capable plate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves.

Cytokinin Activity Bioassay in Arabidopsis thaliana

This in vivo assay measures the cytokinin activity of a compound by observing its effect on a cytokinin-responsive reporter gene in Arabidopsis seedlings.

Principle: Arabidopsis lines are used that are double mutants for cytokinin receptors, meaning they retain only a single functional receptor isoform (e.g., AHK2, AHK3, or CRE1/AHK4). These plants also contain a reporter gene, such as β-glucuronidase (GUS), driven by the promoter of a primary cytokinin response gene (ARR5).[19] The level of GUS activity is directly proportional to the activation of the cytokinin signaling pathway by the test compound.

Protocol:

-

Plant Material: Arabidopsis thaliana double receptor mutants harboring a pARR5::GUS reporter construct.

-

Procedure: a. Grow seedlings in liquid culture medium. b. Add the test compound at a specific concentration (e.g., 1 µM). N6-benzyladenine is used as a positive control, and a solvent-only solution as a negative control. c. Incubate the seedlings for a defined period. d. Harvest the seedlings and perform a GUS activity assay (e.g., using MUG as a substrate).

-

Data Analysis: GUS activity is quantified fluorometrically and expressed as a percentage of the activity induced by N6-benzyladenine.[19]

HL-60 Cell Differentiation Assay (NBT Reduction)

This assay assesses the ability of a compound to induce the differentiation of HL-60 promyelocytic leukemia cells into a more mature, granulocyte-like phenotype.

Principle: Mature granulocytes and monocytes/macrophages exhibit a respiratory burst upon stimulation, producing superoxide anions. The nitroblue tetrazolium (NBT) dye can be reduced by these superoxide anions to form a dark blue, insoluble formazan precipitate within the cells. The percentage of NBT-positive cells is a measure of functional differentiation.[11][17]

Protocol:

-

Cell Line: Human promyelocytic leukemia HL-60 cells.

-

Procedure: a. Culture HL-60 cells in a suitable medium (e.g., RPMI 1640 with FBS). b. Treat the cells with the test compound, often in combination with a differentiation-inducing agent like all-trans retinoic acid (ATRA). c. Incubate for a period of 48-72 hours. d. Harvest the cells and resuspend them in a solution containing NBT and a stimulant such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[17] e. Incubate at 37°C. f. Count the number of cells containing blue formazan deposits (NBT-positive cells) under a microscope or using flow cytometry.[11]

-

Data Analysis: The results are expressed as the percentage of NBT-positive cells.[16]

TNF-α Production Inhibition Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from monocytic cells.

Principle: The human monocytic cell line THP-1 can be stimulated with lipopolysaccharide (LPS) to produce and secrete TNF-α. The amount of TNF-α in the cell culture supernatant can be quantified using an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

Protocol (ELISA):

-

Cell Line: Human monocytic THP-1 cells.

-

Procedure: a. Plate THP-1 cells in a 96-well plate. b. Add the test compound at various concentrations. c. Stimulate the cells with LPS (e.g., 1 µg/mL). d. Incubate for a specified time (e.g., 17 hours).[5] e. Collect the cell culture supernatant. f. Quantify the amount of human TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The inhibition of TNF-α production is calculated relative to the LPS-stimulated control without any compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

BRD4 Inhibition and MYC Suppression

This compound-based BRD4 inhibitors function by competitively binding to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin. This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) to the promoters and enhancers of target genes, most notably the MYC oncogene. The subsequent downregulation of MYC expression leads to cell cycle arrest and apoptosis in cancer cells.

Arabidopsis Cytokinin Signaling Pathway

In Arabidopsis, cytokinin signaling is initiated by the binding of cytokinins to the CHASE domain of transmembrane histidine kinase receptors (AHKs). This triggers a multi-step phosphorelay. The phosphate group is transferred from the AHK to an Arabidopsis Histidine Phosphotransfer Protein (AHP), which then moves into the nucleus and transfers the phosphate to a Type-B Arabidopsis Response Regulator (ARR). Phosphorylated Type-B ARRs act as transcription factors, activating the expression of cytokinin-responsive genes, including Type-A ARRs, which function as negative regulators of the pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Discovery and structure-activity relationship studies of this compound derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytokinin Signaling [kieber.weebly.com]

- 10. researchgate.net [researchgate.net]

- 11. Differentiation of HL-60 promyelocytic leukemia cells monitored by flow cytometric measurement of nitro blue tetrazolium (NBT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Structure-Activity Relationship Study of N(6)-Benzoyladenine-Type BRD4 Inhibitors and Their Effects on Cell Differentiation and TNF-α Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of N6-Substituted Adenines in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the metabolic fate of N6-Benzoyladenine in plant tissues is limited in the public domain. This guide will, therefore, focus on the extensively studied and structurally similar synthetic cytokinin, N6-Benzyladenine (BA or BAP), to provide a comprehensive understanding of the metabolic pathways that N6-substituted adenines likely undergo in plants. The metabolic fate of this compound is presumed to follow similar enzymatic conversions.

Introduction to N6-Substituted Adenine Metabolism in Plants

N6-substituted adenines, such as the synthetic cytokinin N6-Benzyladenine (BA), are pivotal in regulating plant growth and development.[1][2][3][4] Their efficacy and mode of action are intrinsically linked to their metabolic processing within plant tissues. Upon uptake, these compounds are not static; they undergo a series of enzymatic modifications that either activate, deactivate, or sequester them, thereby modulating their physiological effects. The primary metabolic routes for BA involve conjugation to sugars (glycosylation) or ribose (ribosylation) and conversion to the corresponding nucleotide. These processes are crucial for maintaining cytokinin homeostasis and controlling developmental processes such as cell division, shoot proliferation, and senescence.[2][5][6]

Metabolic Pathways of N6-Benzyladenine

The metabolism of N6-Benzyladenine in plant tissues is a complex process involving several key enzymatic conversions. The primary pathways are designed to regulate the level of active cytokinin within the cell. The major metabolic fates include:

-

Ribosylation: The conversion of the free base (BA) to its riboside, N6-benzyladenosine ([9R]BA), is often an initial and rapid step. This can be a reversible process, with the riboside serving as a transport and storage form.

-

Phosphorylation: The riboside can be further phosphorylated to form the nucleotide, N6-benzyladenosine-5'-monophosphate ([9R-5'P]BA). This is generally considered an active form of the cytokinin.

-

Glycosylation: To deactivate or store the cytokinin, plant cells conjugate BA to glucose. This can occur at different positions, leading to various glucosides:

-

N9-Glucosylation: Formation of N6-benzyladenine-9-glucoside ([9G]BA) is a common detoxification and storage pathway. This form is generally considered stable and inactive.[7]

-

N3-Glucosylation: The formation of N6-benzyladenine-3-glucoside ([3G]BA) is another route of inactivation.

-

N7-Glucosylation: Formation of N6-benzyladenine-7-glucoside ([7G]BA) has also been reported.

-

O-Glucosylation: For hydroxylated derivatives of BA, such as meta-topolin, O-glucosylation of the side chain can occur.

-

The following diagram illustrates the primary metabolic pathways of N6-Benzyladenine in plant tissues.

Caption: Metabolic conversions of N6-Benzyladenine (BA) in plant tissues.

Quantitative Analysis of N6-Benzyladenine Metabolism

The distribution of BA metabolites can vary significantly depending on the plant species, tissue type, and the duration of exposure. The following table summarizes quantitative data from various studies.

| Plant Species | Tissue/Culture Type | Duration | N6-Benzyladenine (BA) | [9R]BA | [9R-5'P]BA | [9G]BA | [3G]BA | [7G]BA & Other Metabolites | Reference |

| Actinidia deliciosa (Kiwifruit) | Explants in liquid culture | 0.5 h | Rapidly absorbed (65% of initial amount) | Detected | Detected | Detected | Detected | Detected (Adenine, Adenosine) | [8] |

| Gerbera jamesonii | Shoot cultures (petioles + apices) | 24 days | - | Detected | - | Detected | Accumulated | 9-ribosylglucoside also accumulated | [9] |

| Gerbera jamesonii | Shoot cultures (laminae) | 24 days | - | - | - | - | Accumulated | - | [9] |

| Gerbera jamesonii | Shoot cultures (basal callus) | 24 days | - | Trace | - | Trace | Trace | 9-ribosylglucoside was the major metabolite | [9] |

| Musa | Shoot cultures | - | Uptake was linear over the culture period | - | - | - | - | - | [9] |

| Rhododendron | Shoot cultures | >10 days | Uptake slowed considerably | - | - | - | - | - | [9] |

| Pinus pinea | Cotyledons in vitro | 0-16 h | Major component (with [9R]BA) | Major component (with BA) | < 13% | - | - | - | [10] |

| Spathiphyllum floribundum | Micropropagated plants | - | - | Converted | - | Major metabolite ([9G]BA) | - | - | [7] |

Experimental Protocols for Studying N6-Benzyladenine Metabolism

The elucidation of BA metabolic pathways relies on a series of well-defined experimental procedures. A general workflow is outlined below, followed by a more detailed description of the key steps.

Caption: A generalized experimental workflow for the analysis of N6-Benzyladenine metabolism in plant tissues.

Plant Material and Culture Conditions

-

Plant Species and Tissue: A variety of plant materials can be used, including shoot cultures, callus, explants, or whole seedlings.[8][9][10] The choice of material will depend on the specific research question.

-

Culture Medium: Standard plant tissue culture media, such as Murashige and Skoog (MS) medium, are commonly used, supplemented with necessary hormones and nutrients.[8][10]

Application of Labeled N6-Benzyladenine

-

Radiolabeling: To trace the metabolic fate of BA, a radiolabeled form, such as [14C]BA or [3H]BA, is typically added to the culture medium.[8][9]

-

Concentration and Incubation Time: The concentration of labeled BA and the duration of the incubation period are critical parameters that are varied to study the dynamics of metabolism.[8][10]

Extraction of Metabolites

-

Homogenization: Plant tissues are harvested, frozen in liquid nitrogen to halt metabolic activity, and then homogenized.

-

Extraction Buffer: A common extraction solvent is a modified Bieleski buffer (methanol/chloroform/water or methanol/formic acid/water) designed to efficiently extract a wide range of cytokinin metabolites.

Purification and Separation

-

Solid-Phase Extraction (SPE): Crude extracts are often purified using SPE cartridges (e.g., C18) to remove interfering substances and to concentrate the cytokinin fraction.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the different BA metabolites. A C18 reverse-phase column is typically used with a gradient of acetonitrile in an acidic aqueous mobile phase. The retention times of the separated compounds are compared with those of authentic standards.

Identification and Quantification

-

Co-chromatography: Preliminary identification of metabolites is achieved by comparing their retention times in HPLC with known standards.

-

Mass Spectrometry (MS): For definitive identification, fractions collected from HPLC are analyzed by mass spectrometry (e.g., LC-MS). The mass spectra provide information on the molecular weight and fragmentation patterns of the metabolites, allowing for their structural elucidation.[9]

-

Quantification: The amount of each radiolabeled metabolite is determined by liquid scintillation counting of the HPLC fractions. For non-labeled compounds, quantification is typically done using the UV absorbance signal from the HPLC or by mass spectrometry.

Conclusion

The metabolic fate of N6-substituted adenines like N6-Benzyladenine in plant tissues is a multifaceted process involving conversion to ribosides, nucleotides, and various glucosides. These metabolic transformations are critical for regulating the activity and concentration of these potent plant growth regulators. Understanding these pathways is essential for optimizing the application of synthetic cytokinins in agriculture and horticulture and for developing new compounds with enhanced activity and desired metabolic profiles. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of these and other related compounds in various plant systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. acs.org [acs.org]

- 3. 6-Benzylaminopurine - Wikipedia [en.wikipedia.org]

- 4. Exploring 6-Benzylaminopurine (6-BAP): A Powerful Cytokinin for Plant Growth - Crimson Living [crimson-living.com]

- 5. goldbio.com [goldbio.com]

- 6. btsjournals.com [btsjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N6-Benzoyladenine: A Technical Guide to Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Benzoyladenine receptor binding affinity studies. This compound, a synthetic derivative of adenine, has garnered interest in various research fields, including plant biology and medicinal chemistry, due to its interaction with key cellular receptors. This document summarizes the available quantitative binding data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development efforts.

Core Concepts in Receptor Binding Affinity

Understanding the interaction between a ligand like this compound and its receptor is fundamental to elucidating its biological function. Key metrics used to quantify this interaction include:

-

IC50: The half-maximal inhibitory concentration, which measures the potency of a substance in inhibiting a specific biological function.

-

Ki (Inhibition Constant): Represents the equilibrium dissociation constant of the inhibitor-receptor complex. A lower Ki value indicates a higher binding affinity.

-

Kd (Dissociation Constant): The equilibrium constant for the dissociation of a ligand-receptor complex. It is a measure of the binding affinity between a ligand and its receptor.

Quantitative Binding Affinity Data

While comprehensive binding data for this compound across a wide range of receptors remains an area of active investigation, studies on its derivatives have provided initial insights into its potential targets. The primary targets identified to date are the Bromodomain-containing protein 4 (BRD4) and cytokinin receptors in plants.

| Compound | Target Receptor | Binding Affinity (IC50) | Experimental System |

| N6-(2,4,5-trimethoxybenzoyl)adenine | BRD4 (Bromodomain 1) | 0.427 µM | In vitro biochemical assay |

| N6-(2,4,5-trimethoxybenzoyl)adenine | BRD4 | 3.9 µM | Not specified |

| N6-(3,4,5-trimethoxybenzoyl)adenine | BRD4 | 6.9 µM | Not specified |

| 6-Benzoyladenine | AHK2 (Cytokinin Receptor) | Preferential binding (quantitative data not available) | In vitro assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of binding affinity. Below are protocols for two common assays used to study the interaction of compounds like this compound with their target receptors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay for BRD4

This assay is a robust method for measuring the binding of inhibitors to bromodomains in a high-throughput format.

Materials:

-

Recombinant human BRD4 protein (specifically the bromodomain of interest, e.g., BD1)

-

A fluorescently-labeled ligand that binds to the BRD4 bromodomain (e.g., a fluorescently tagged JQ1 analog)

-

Terbium-conjugated anti-His antibody (or other appropriate antibody for the protein tag)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume microplates

-

TR-FRET compatible microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound or its derivatives in assay buffer.

-

Reagent Preparation: Prepare a master mix containing the BRD4 protein, the fluorescently-labeled ligand, and the terbium-conjugated antibody in assay buffer at their optimized concentrations.

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compounds to the assay plate.

-

Add an equal volume of assay buffer to the control wells (for maximum and minimum signal).

-

-

Reaction Initiation: Add a specified volume (e.g., 15 µL) of the reagent master mix to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Data Acquisition: Measure the TR-FRET signal using a plate reader. Excite the terbium donor at its specific wavelength (e.g., 340 nm) and measure the emission from both the donor (e.g., 620 nm) and the acceptor fluorophore (e.g., 665 nm).

-

Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioligand Competition Binding Assay for Cytokinin Receptors

This classic method is used to determine the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Membrane preparation containing the cytokinin receptor of interest (e.g., from Arabidopsis thaliana expressing AHK2, AHK3, or CRE1/AHK4).

-

Radiolabeled cytokinin (e.g., [³H]-trans-zeatin or [³H]-isopentenyladenine).

-

Unlabeled cytokinin (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.5).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.

-

Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

A fixed concentration of the radiolabeled cytokinin.

-

Varying concentrations of the unlabeled test compound (this compound).

-

The membrane preparation containing the receptor.

-

For total binding wells, add only the radioligand and membrane preparation.

-

For non-specific binding wells, add the radioligand, membrane preparation, and a high concentration of unlabeled cytokinin.

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

Caption: The cytokinin signaling pathway initiated by this compound binding.

Caption: Experimental workflow for a TR-FRET competition assay.

Caption: Workflow for a radioligand competition binding assay.

This guide serves as a foundational resource for researchers interested in the receptor binding characteristics of this compound. Further studies are warranted to expand the quantitative binding data for the parent compound and to fully elucidate its pharmacological and physiological effects.

N6-Benzoyladenine: A Deep Dive into its Physiological Effects on Model Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Benzoyladenine, a synthetic analog of the naturally occurring plant hormone cytokinin, stands as a cornerstone in plant biology research and biotechnology.[1][2] Its profound influence on fundamental physiological processes, including cell division, differentiation, and development, has rendered it an invaluable tool for scientists.[1][2][3] This technical guide provides a comprehensive overview of the physiological effects of this compound on model plants, with a particular focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Physiological Effects of this compound

This compound (also commonly known as 6-Benzylaminopurine or BAP) elicits a wide spectrum of physiological responses in plants. Its primary role as a cytokinin mimic drives cell division and shoot proliferation, making it a staple in plant tissue culture for micropropagation.[1] Beyond in vitro applications, this compound influences various aspects of plant growth and development, including delaying senescence, enhancing stress tolerance, and modulating flowering and fruit development.[1][4][5]

Quantitative Data on Physiological Effects

The following tables summarize the quantitative effects of this compound on various physiological parameters in model plants, as documented in scientific literature.

Table 1: Effect of this compound on Shoot Proliferation in Antirrhinum majus

| This compound (mg/L) | Mean Number of Shoots | Mean Shoot Length (cm) | Mean Number of Leaves per Explant |

| 0.0 | - | - | - |

| 0.5 | 5.60 ± 0.87 | - | - |

| 1.0 | - | - | - |

| 1.5 | - | 9.60 ± 0.36 | 22.00 ± 0.65 |

Data adapted from a study on Antirrhinum majus micropropagation. The study also tested Kinetin, with the highest shoot length and leaf number observed with 1.5 mg/L Kinetin.[6]

Table 2: Effect of this compound Seed Preconditioning on Soybean (Glycine max L. Merrill.) Regeneration

| Treatment | Germination Rate (%) | Shoot Induction Frequency (%) |

| Control (MS-NC) | - | - |

| 2.55 mg/L BAP | Dundee: 91.0 | Dundee: 87.5 |

| Peking: 74.2 | Peking: 80.0 |

This study demonstrated that preconditioning soybean seeds with BAP significantly influenced seedling establishment and shoot development.[7][8]

Table 3: Effect of this compound on Chlorophyll Content and Senescence

| Plant Species | This compound Concentration | Observed Effect |

| Chinese Flowering Cabbage | 20 and 40 mg·L⁻¹ | Maintained high chlorophyll a and b contents, reduced leaf yellowing.[9][10] |

| Wheat | 10⁻⁴ mol l⁻¹ | Partly restored or enhanced stress-induced ethylene levels, delaying senescence.[11] |

| Bean (Phaseolus vulgaris L.) | - | Delayed senescence, associated with increased utilization of metabolites.[12] |

Table 4: Effect of this compound on Stress Tolerance

| Plant Species | Stressor | This compound Concentration | Observed Effect |

| Soybean (Glycine max L. Merr.) | Drought | 150 mgL⁻¹ (foliar spray) | Compensated for reduced water supply of up to 80% of crop evapotranspiration.[4] |

| Cotton (Gossypium hirsutum L.) | Water Stress | 25 µmol/mol | Reduced water use and stress avoidance.[13][14] |

| Maize | Waterlogging | 100 mg l⁻¹ (foliar spray) | Increased antioxidant enzyme activities (SOD, CAT, POD) by 35.0%, 74.1%, and 44.0% respectively.[15] |

Signaling Pathway of this compound

As a synthetic cytokinin, this compound is perceived by the same receptor system as endogenous cytokinins. In the model plant Arabidopsis thaliana, this signaling is primarily mediated by a two-component signaling (TCS) pathway. The signal is perceived by membrane-bound histidine kinase receptors (AHKs), which then autophosphorylate. This phosphate group is subsequently transferred via histidine phosphotransfer proteins (AHPs) to the nucleus, where it activates type-B response regulators (ARRs). These activated type-B ARRs are transcription factors that regulate the expression of cytokinin-responsive genes, leading to the observed physiological effects.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments involving this compound.

Protocol 1: In Vitro Shoot Proliferation Assay

This protocol is a generalized procedure for assessing the effect of this compound on shoot multiplication from explants.

1. Explant Preparation:

-